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Compound of Interest |

Compound Name: 2H-1,5-Benzodioxepin-3(4H)-one
CAS No.: 27612-17-5
Cat. No.: B8739984
- 7

Executive Summary & Scaffold Overview

The 1,5-benzodioxepin-3-one core is a bicyclic scaffold characterized by a benzene ring fused
to a seven-membered dioxepin ring containing a ketone at the C3 position. While historically
renowned as the structural basis for Calone 1951® (7-methyl-2H-1,5-benzodioxepin-3(4H)-
one)—the archetype of "marine” or "ozonic" fragrance notes—recent medicinal chemistry
campaigns have repurposed this lipophilic, rigid core for G-Protein Coupled Receptor (GPCR)
modulation, specifically as Muscarinic M3 antagonists.

Core Scaffold Numbering:

» Positions 1, 5: Oxygen atoms (ether linkages).

» Position 3: Carbonyl (Ketone), critical for hydrogen bonding and dipole interactions.
o Position 7: Aromatic substitution site, critical for hydrophobic pocket filling.

Synthesis Protocols

To explore the SAR of this scaffold, researchers must access diverse derivatives. Two primary
routes exist: the classical Dieckmann Condensation and the modern Epichlorohydrin Route.
The latter is preferred for generating libraries due to milder conditions and higher functional

group tolerance.
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Protocol A: Epichlorohydrin-Mediated Cyclization
(Modern Route)

Objective: Synthesis of 7-substituted-1,5-benzodioxepin-3-ones.
Reagents:

o Substituted Catechol (e.g., 4-methylcatechol)[1][2][3]

Epichlorohydrin[1][3][4][5][6]

Sodium Hydroxide (NaOH)

Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP)

Solvents: Ethanol, Dichloromethane (DCM)
Step-by-Step Methodology:

o Alkylation: Dissolve 4-methylcatechol (1.0 eq) in ethanol. Add NaOH (2.2 eq) and stir at
reflux. Dropwise add epichlorohydrin (1.2 eq) over 1 hour.

o Mechanism:[7] Double nucleophilic attack by the catechol oxygens opens the epoxide and
displaces the chloride, forming the 3-hydroxy-1,5-benzodioxepin intermediate.

o Control: Monitor disappearance of catechol by TLC (Hexane:EtOAc 7:3).

o |solation of Alcohol: Cool the mixture, filter the salt, and concentrate the filtrate. Dissolve
residue in DCM, wash with water/brine, and dry over

o Oxidation: Dissolve the crude 3-hydroxy intermediate in anhydrous DCM. Add PCC (1.5 eq)
at 0°C. Warm to room temperature and stir for 4 hours.

o Why PCC? The secondary alcohol at C3 must be oxidized to the ketone without over-
oxidizing the aromatic ring.
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« Purification: Filter through a silica gel pad (Celite) to remove chromium salts. Concentrate
and recrystallize from hexane/ether to yield the target benzodioxepin-3-one.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the Epichlorohydrin route, highlighting the
critical oxidation step that establishes the pharmacophore.

Fig 1. Epichlorohydrin-mediated synthesis of the benzodioxepin-3-one core.
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Structure-Activity Relationship (SAR)[8]
A. Olfactory SAR (The "Marine" Note)

The benzodioxepin-3-one scaffold is the industry standard for "sea breeze" scents. The
biological target is a specific subset of Olfactory Receptors (ORs), which are Class A GPCRs.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b8739984?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8739984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Position

Modification

Effect on Activity
(Odor)

Mechanistic Insight

C3 (Ketone)

Reduction to Alcohol

Loss of Activity. Shifts

to weak fruity/sweet.

The

carbonyl geometry
and dipole are
essential for H-
bonding in the

receptor cleft.

C3 (Ketone)

Replacement with

Loss of Activity.

Eliminates the polar

interaction point

entirely.
Methyl ( Optimal. Potent Fills a small
C7 (Aromatic) marine/ozone note hydrophobic pocket in
) (Calone 1951).[1] the OR.
Retained/Modified. Hydrophobic pocket
) Marine note persists has some plasticity
C7 (Aromatic) Ethyl/Propyl )
but becomes but steric bulk
heavier/swampy. eventually reduces fit.
Steric clash prevents
C6 (Aromatic) Methyl Weak Activity. correct orientation of
the C3 ketone.
6-membered
(Dioxane) or 8-
) ) 7-membered N membered analogs
Ring Size ) ) Critical. »
(Dioxepin) lack the specific "boat-

chair" conformation

required.

B. Medicinal Chemistry SAR (M3 Antagonism)

In drug discovery, this scaffold serves as a lipophilic anchor. Derivatives have shown promise

as Muscarinic M3 receptor antagonists for treating Overactive Bladder (OAB) and COPD.
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» The Pharmacophore Shift: Unlike the fragrance SAR (which requires a small, lipophilic
molecule), M3 antagonism requires the addition of a basic nitrogen (protonated at
physiological pH) to interact with the conserved Aspartate residue in the M3 receptor
orthosteric site.

o Key Modifications:

o C3-Amino Derivatives: Reductive amination of the C3 ketone to introduce bulky amine
groups (e.g., piperidines, pyrrolidines) creates high-affinity antagonists.

o Selectivity: The rigid benzodioxepin core restricts the conformational freedom of the
attached amine, potentially improving selectivity for M3 over M2 (cardiac) receptors
compared to flexible linear chains.

Mechanism of Action & Signaling Pathways[9]
Olfactory Transduction (Dual Theory)

The detection of Calone 1951 involves two potential mechanisms:

e Canonical GPCR Signaling: Ligand binding induces a conformational change in the OR,
activating

 Vibronic Electron Transfer (ET): Recent theories suggest the receptor detects the vibrational
frequency of the C=0 bond via electron tunneling. The benzodioxepin-3-one ketone stretch
(~1715 cm~1) matches the energy gap required for electron tunneling in the specific "marine”
receptor.

Visualization: Signal Transduction Pathway

This diagram maps the canonical pathway activated by this scaffold in olfactory neurons.
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Benzodioxepin-3-one

(Ligand) Fig 2. Signal transduction pathway for benzodioxepin-mediated olfactory response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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